Cas no 4356-47-2 ((6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol)

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol structure
4356-47-2 structure
Nome del prodotto:(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Numero CAS:4356-47-2
MF:C12H17NO3
MW:223.268283605576
MDL:MFCD07366618
CID:929033
PubChem ID:606033

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • calycotomine
    • (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)methanol
    • NULL
    • AA277
    • CALYCOTOMINE,98
    • (+)-Calycotomine
    • AB31032
    • FT-0735604
    • (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol, AldrichCPR
    • (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
    • (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
    • MFCD07366618
    • SCHEMBL1817701
    • (6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)methanol #
    • DTXSID80345643
    • CS-0207203
    • 4356-47-2
    • CALYCOTOMINE, 98
    • DB-070447
    • MDL: MFCD07366618
    • Inchi: InChI=1S/C12H17NO3/c1-15-11-5-8-3-4-13-10(7-14)9(8)6-12(11)16-2/h5-6,10,13-14H,3-4,7H2,1-2H3
    • Chiave InChI: JVLGDDNDVOSMSI-UHFFFAOYSA-N
    • Sorrisi: COC1=C(C=C2C(NCCC2=C1)CO)OC

Proprietà calcolate

  • Massa esatta: 223.12100
  • Massa monoisotopica: 223.12084340g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 224
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • XLogP3: 0.6
  • Carica superficiale: 0
  • Superficie polare topologica: 50.7Ų

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.1223 (rough estimate)
  • Punto di fusione: 135-139°C
  • Punto di ebollizione: 364.56°C (rough estimate)
  • Indice di rifrazione: 1.5300 (estimate)
  • PSA: 50.72000
  • LogP: 1.21170
  • Solubilità: Non determinato

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol Informazioni sulla sicurezza

  • Istruzioni di sicurezza: S24/25
  • Termine di sicurezza:S24/25

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
OR307630-1g
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
4356-47-2
1g
£343.00 2025-02-20
abcr
AB212920-250 mg
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
4356-47-2
250mg
€186.50 2023-05-06
TRC
D483325-250mg
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
4356-47-2
250mg
$ 320.00 2022-06-05
A2B Chem LLC
AG22925-250mg
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
4356-47-2 95%
250mg
$120.00 2024-04-20
1PlusChem
1P00DD9P-500mg
CALYCOTOMINE, 98
4356-47-2 95%
500mg
$198.00 2024-05-02
A2B Chem LLC
AG22925-1g
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
4356-47-2 95%
1g
$373.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1277873-250mg
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
4356-47-2 98%
250mg
¥1909.00 2024-05-13
A2B Chem LLC
AG22925-500mg
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
4356-47-2 95%
500mg
$209.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1277873-1g
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
4356-47-2 98%
1g
¥6661.00 2024-05-13
abcr
AB212920-500 mg
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
4356-47-2
500mg
€314.00 2023-05-06

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:4356-47-2)(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
A1210179
Purezza:99%/99%
Quantità:500mg/1g
Prezzo ($):178.0/313.0